Solubility of 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide in DMSO and water
Solubility of 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide in DMSO and water
Title: Technical Whitepaper: Solubility Profile & Handling of 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide CAS: 251097-32-2 | Formula: C₁₃H₁₇ClN₂O | MW: 252.74 g/mol [1]
Executive Summary
This guide details the solubility characteristics and handling protocols for 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide , a lipophilic N-aryl amide often used as a synthetic intermediate or research probe.[1]
The Core Solubility Dichotomy:
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DMSO (Dimethyl Sulfoxide): Excellent solubility (>50 mM).[1] This is the mandatory solvent for stock solution preparation.
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Water/Aqueous Buffer: Poor solubility (<100 µM).[1] Direct dissolution of the solid powder into water is not recommended and will result in suspension rather than solution.
Critical Handling Directive: Researchers must utilize a "Stock-to-Dilution" workflow. Prepare a high-concentration stock in DMSO, then perform a rapid, high-shear dilution into the aqueous assay medium to minimize precipitation (the "crash-out" effect).[1]
Physicochemical Characterization
To master the solubility of this compound, one must understand the competition between its lipophilic scaffold and its polar functional groups.
| Property | Value (Est.) | Implication for Solubility |
| Lipophilicity (LogP) | ~2.5 – 3.0 | The molecule prefers octanol/lipids over water.[1] It is driven to aggregate in aqueous environments to minimize water-surface contact (Hydrophobic Effect).[1] |
| H-Bond Donors | 1 (Amide NH) | Limited capacity to interact with water; insufficient to overcome the lipophilic phenyl-pyrrolidine core.[1] |
| H-Bond Acceptors | 2 (Amide O, Pyrrolidine N) | The pyrrolidine nitrogen is tertiary but conjugated to the phenyl ring, reducing its basicity and H-bonding strength.[1] |
| pKa (Pyrrolidine N) | ~3.0 – 4.0 | The nitrogen is an aniline derivative.[1] It remains uncharged (neutral) at physiological pH (7.4), maximizing lipophilicity and minimizing water solubility.[1] |
Structural Analysis
The molecule consists of three distinct domains:
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The Lipophilic Tail: The 4-(pyrrolidin-1-yl)phenyl group is bulky and hydrophobic.[1]
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The Linker: The amide bond provides a dipole but is flanked by hydrophobic regions.
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The Electrophilic Head: The 2-chloropropyl group adds lipophilicity and potential reactivity (see Section 5).
Solubility in DMSO (The Stock Solution)[1]
Why DMSO Works: DMSO is a polar aprotic solvent.[2][3] It dissolves 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide by disrupting the crystal lattice via dipole-dipole interactions without requiring hydrogen bonding.[1] The hydrophobic methyl groups of DMSO interact favorably with the phenyl/pyrrolidine rings, while the sulfoxide oxygen solvates the amide proton.
Preparation Protocol: 50 mM Stock Solution
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Target Concentration: 50 mM (12.64 mg/mL).[1]
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Vessel: Amber glass vial (borosilicate) or polypropylene tube. Avoid polystyrene.
Step-by-Step:
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Weigh 12.6 mg of the solid powder.
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Add 1.0 mL of high-purity (>99.9%) anhydrous DMSO.
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Vortex vigorously for 30 seconds. The powder should dissolve rapidly, forming a clear, colorless to pale yellow solution.[1]
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Visual Check: Hold the vial against a light source. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[1]
Storage & Stability:
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Store at -20°C .
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Hygroscopic Warning: DMSO absorbs atmospheric water. Repeated freeze-thaw cycles introduce water, which can cause the compound to precipitate inside the stock vial over time.[1] Aliquot the stock into single-use volumes (e.g., 50 µL) to prevent this.
Solubility in Water (The Biological Medium)[1]
Why Water Fails: At neutral pH, the compound is uncharged. The energy required to create a cavity in the cohesive water network (hydrogen bond network) is higher than the energy released by the compound-water interactions. Consequently, water molecules "squeeze" the compound out, forcing it to aggregate (precipitate).[1]
The "Crash-Out" Phenomenon
When a DMSO stock is diluted into water, the solvent environment changes instantly.[1]
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< 1% DMSO: The compound is effectively in pure water. If the concentration exceeds the thermodynamic solubility limit (likely ~10-50 µM), it will nucleate and precipitate.[1]
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Kinetics: Precipitation may not be instant. A solution might appear clear for 10 minutes (supersaturation) and then turn cloudy.[1]
Protocol: Aqueous Dilution (Assay Prep)
Goal: Prepare a 100 µM working solution in PBS (Phosphate Buffered Saline).
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Intermediate Dilution (Critical Step): Do not pipette 50 mM stock directly into 100% aqueous buffer.
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Prepare a 10x Intermediate in assay buffer supplemented with solvent.
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Example: Dilute 50 mM stock 1:50 into a solution of 50% DMSO / 50% Water . This keeps the compound solubilized while stepping down the concentration.
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Final Dilution: Pipette the Intermediate into the final Assay Buffer.
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Target Final DMSO: < 0.5% (v/v) to avoid solvent toxicity in cells.[1]
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-
Mixing: Mix immediately and vigorously upon addition. Slow addition promotes local high concentrations and precipitation.
Stability & Reactivity Warning
The Alpha-Chloro Risk: The 2-chloro-propanamide moiety is an electrophile .[1]
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Hydrolysis: In basic conditions (pH > 8), the chlorine can be displaced by hydroxide, forming the hydroxy-derivative.[1]
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Nucleophilic Attack: In biological assays, free thiols (e.g., Glutathione, Cysteine residues) can attack the alpha-carbon, displacing chloride.[1]
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Implication: Avoid buffers containing DTT or Mercaptoethanol unless the specific goal is to test reactivity.
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Implication: Use fresh preparations. Do not store aqueous dilutions overnight.
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Visualization of Solubility Mechanisms
Caption: Schematic comparison of solvation thermodynamics and the recommended dilution workflow to avoid precipitation.
Troubleshooting Guide
| Observation | Cause | Solution |
| Cloudiness upon adding water | Concentration exceeds solubility limit (likely >50 µM).[1] | Reduce final concentration or increase DMSO % (if assay tolerates).[1] |
| Stock solution freezes at RT | DMSO freezes at 19°C. | Warm in hands or a 25°C water bath. This is normal for pure DMSO. |
| Yellowing of aqueous solution | Potential hydrolysis or oxidation over time. | Discard. Prepare fresh from frozen DMSO stock. |
| Precipitate in frozen stock | Water contamination in DMSO. | Centrifuge to pellet, redissolve by warming.[1] Use anhydrous DMSO next time. |
References
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PubChem. 2-Chloro-N-(1-Phenethylpiperidin-4-yl)-N-phenylpropanamide (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Feb 2026).[1] Note: Used for physicochemical property comparison of the N-phenyl-propanamide class.[1]
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Balakin, K. V., et al. "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds."[1] Current Medicinal Chemistry 13.2 (2006): 223-241.[1] Available at: [Link]
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Gowda, B. T., et al. "Structure of 2-chloro-N-(p-tolyl)propanamide."[1] Acta Crystallographica Section E (2008).[1] Available at: [Link]Note: Provides structural confirmation of the lipophilic crystal packing of 2-chloro-N-arylpropanamides.[1]
